

Technical Guide: 2-Azido-1-pivaloyl D-erythro-Sphingosine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Azido-1-pivaloyl D-erythro-Sphingosine
CAS No.:	114275-41-1
Cat. No.:	B1139773

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Strategic Intermediate for Regioselective Sphingolipid Synthesis

Executive Summary

2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a high-value synthetic intermediate used primarily in the total synthesis of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids (GSLs).[1][2]

Its structural utility lies in the orthogonal differentiation of the sphingosine backbone's three functional sites:

- C1-Hydroxyl: Protected by a sterically bulky Pivaloyl (Piv) ester.
- C2-Amine: Masked as a non-participating Azide ().
- C3-Hydroxyl: Free and available for selective modification.

This configuration makes the compound the "Gateway Intermediate" for accessing 3-O-protected sphingosine acceptors, which are required for high-yield, stereoselective glycosylation or phosphorylation at the C1 position.

Chemical Profile & Structural Logic

Property	Specification
IUPAC Name	[(2S,3R,4E)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate
CAS Number	114275-41-1
Molecular Formula	
Molecular Weight	409.61 g/mol
Physical State	Colorless Oil or Waxy Solid
Solubility	Soluble in DCM, MeOH, EtOAc; Insoluble in Water
Key Functionality	Azide: Bioorthogonal, non-participating masking group. Pivaloyl: Bulky, selective protection for alcohols. [3]

Structural Significance

The Azidosphingosine Route, pioneered by R.R. Schmidt, solves the "Ceramide Problem" (low solubility and poor glycosylation yields of ceramides) by using an azide instead of an amide at C2. However, to glycosylate C1, the C3 position must be blocked to prevent regiochemical mixtures.

2-Azido-1-pivaloyl D-erythro-Sphingosine is the specific intermediate where the C1 position is temporarily "capped" with a pivaloyl group. This forces any subsequent protecting group (e.g., Benzoyl, TBDMS) to react exclusively at the C3 secondary hydroxyl. Once C3 is protected, the C1-Pivaloyl group can be selectively removed, exposing the C1-OH for the final glycosylation event.

Synthesis Protocol

Note: The following protocol outlines the standard "Diazotransfer-Pivaloylation" sequence.

Phase 1: Preparation of 2-Azido-Sphingosine

Principle: Conversion of the C2-amine of D-erythro-sphingosine to an azide using a diazotransfer reagent.

- Reagents: D-erythro-Sphingosine, Triflic azide () or Imidazole-1-sulfonyl azide hydrochloride, (catalyst), .
- Conditions: React in MeOH/DCM/H₂O mixture at room temperature.
- Outcome: Yields 2-Azido-D-erythro-sphingosine (Free OH at C1 and C3).[4]

Phase 2: Regioselective C1-Pivaloylation

Principle: The primary hydroxyl at C1 is significantly more nucleophilic than the secondary allylic hydroxyl at C3. The bulky pivaloyl chloride reacts selectively at C1 at low temperatures.

Step-by-Step Methodology:

- Setup: Dissolve 2-Azido-sphingosine (1.0 eq) in anhydrous Pyridine/DCM (1:1). Cool to -10°C under Argon.
- Addition: Add Pivaloyl Chloride (1.1 eq) dropwise over 30 minutes.
 - Critical: Do not use excess PivCl or higher temperatures to avoid forming the 1,3-di-pivaloyl byproduct.
- Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product () will appear distinct from the starting material (

) and the di-protected byproduct (

).

- Workup: Quench with MeOH. Dilute with DCM, wash with 1M HCl (to remove pyridine), sat. , and brine.[5]
- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

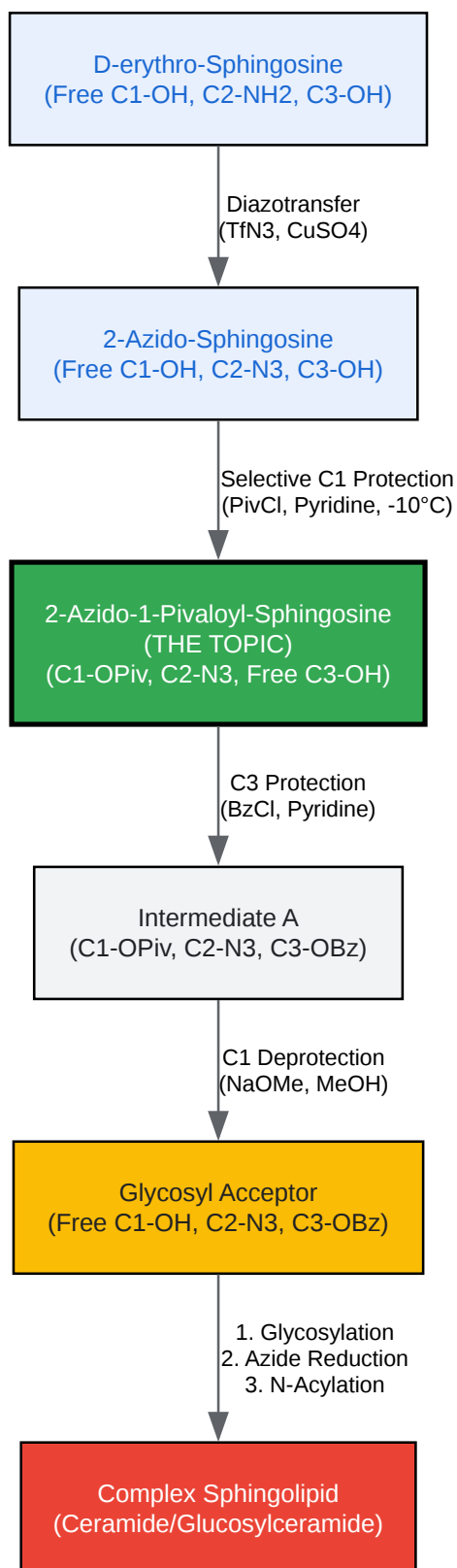
Strategic Application: The "Protection Relay"

The primary utility of this compound is to synthesize 3-O-Benzoyl-2-Azido-Sphingosine, the "Gold Standard" acceptor for sphingolipid synthesis.

Mechanism of Action[6]

- Target: We need to glycosylate C1.
- Obstacle: We must protect C3 first.
- Solution:
 - Step A: Protect C1 with Pivaloyl (forms **2-Azido-1-pivaloyl D-erythro-Sphingosine**).
 - Step B: Protect C3 with Benzoyl (Bz).
 - Step C: Deprotect C1 (remove Pivaloyl).
 - Result: A sphingosine with Free C1, Azide C2, and Protected C3.

Visualization: The Regioselective Pathway



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Figure 1: The "Protection Relay" strategy utilizing 2-Azido-1-pivaloyl-sphingosine to generate the regiodefined glycosyl acceptor.

Experimental Validation & Self-Check

To ensure the integrity of your intermediate, verify the following spectral markers:

Marker	Method	Expected Signal	Interpretation
Azide Group	IR Spectroscopy	Strong band at ~ 2100 cm^{-1}	Confirms presence of group.
Pivaloyl Group	$^1\text{H-NMR}$	Singlet (9H) at ~ 1.20 ppm	Confirms t-Butyl group of pivaloyl ester.
C1 Protons	$^1\text{H-NMR}$	Downfield shift to $\sim 4.1\text{--}4.3$ ppm	Indicates acylation at C1 (vs ~ 3.7 ppm in free sphingosine).
C3 Proton	$^1\text{H-NMR}$	Multiplet at ~ 4.3 ppm (Unshifted)	Confirms C3 is free (if acylated, shifts to >5.5 ppm).

Deprotection Note: The pivaloyl group is stable to mild acid but labile to basic conditions. To generate the acceptor (Free C1), treat the 3-O-Benzoyl-1-O-Pivaloyl intermediate with 0.1 M NaOMe in MeOH at room temperature. The pivaloyl ester cleaves faster than the benzoyl ester (at C3) due to steric strain relief and the primary position, though careful monitoring is required to avoid di-deprotection.

Safety & Handling

- **Azide Hazard:** While organic azides with a C/N ratio > 3 (like this compound) are generally stable, they are potentially explosive. Avoid concentrating to dryness in the presence of metals or strong acids. Store in solution if possible.
- **Storage:** Stable at -20°C . The pivaloyl group prevents acyl migration, making this intermediate more shelf-stable than free azidosphingosine.

References

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- Duclos, R. I. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. *Chemistry and Physics of Lipids*, 111(2), 111-138. [Link](#)
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- PubChem Compound Summary. 2-Azido-1-pivaloyl-D-erythro-sphingosine (CAS 114275-41-1). [Link](#)

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Sources

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